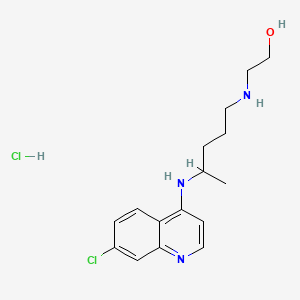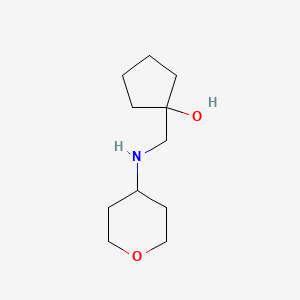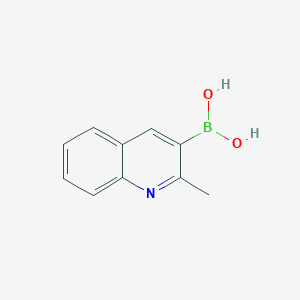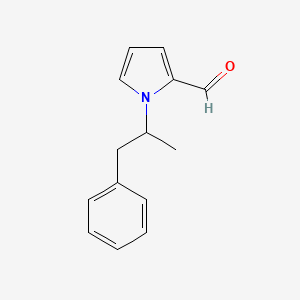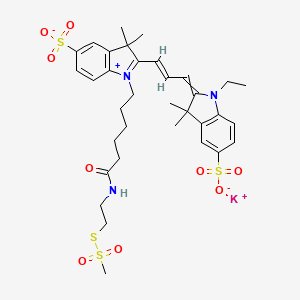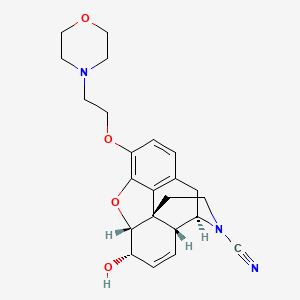
17-Cyanonorpholcodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Cyanonorpholcodine is a synthetic organic compound with the chemical formula C_18H_21NO_3. It belongs to the class of morphinan derivatives, which are known for their significant pharmacological activities. This compound is characterized by the presence of a cyano group (-CN) attached to the 17th carbon of the morpholcodine structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Cyanonorpholcodine typically involves multiple steps, starting from morphine or its derivativesThe reaction conditions often involve the use of cyanide salts such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 17-Cyanonorpholcodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups such as halides or hydroxyl groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMF or DMSO
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halides, hydroxyl derivatives
Scientific Research Applications
17-Cyanonorpholcodine has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its analgesic and anti-inflammatory properties, as well as its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds .
Mechanism of Action
The mechanism of action of 17-Cyanonorpholcodine involves its interaction with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in analgesic effects and potential anti-inflammatory properties. The cyano group at the 17th position may also influence the binding affinity and selectivity of the compound for different receptor subtypes .
Comparison with Similar Compounds
Morphine: A natural opiate with potent analgesic properties.
Codeine: A less potent derivative of morphine used for mild to moderate pain relief.
Norcodeine: A demethylated derivative of codeine with similar pharmacological effects.
Uniqueness of 17-Cyanonorpholcodine: this compound is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other morphinan derivatives. This modification can enhance the compound’s stability, binding affinity, and selectivity for opioid receptors, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C23H27N3O4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H27N3O4/c24-14-26-6-5-23-16-2-3-18(27)22(23)30-21-19(4-1-15(20(21)23)13-17(16)26)29-12-9-25-7-10-28-11-8-25/h1-4,16-18,22,27H,5-13H2/t16-,17+,18-,22-,23-/m0/s1 |
InChI Key |
PSXFFULBKSTKIV-FKQDBXSBSA-N |
Isomeric SMILES |
C1CN([C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)OCCN6CCOCC6)O)C#N |
Canonical SMILES |
C1CN(C2CC3=C4C15C2C=CC(C5OC4=C(C=C3)OCCN6CCOCC6)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


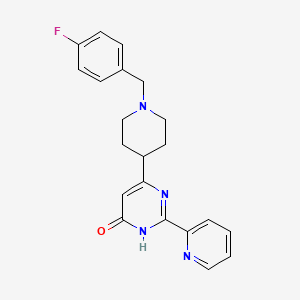
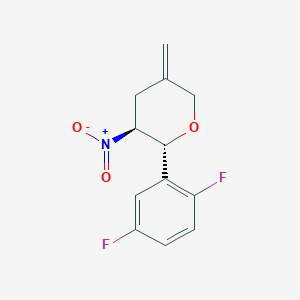

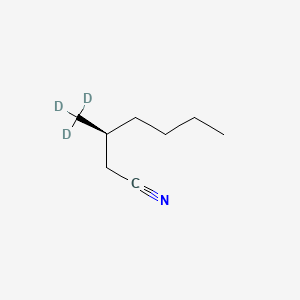
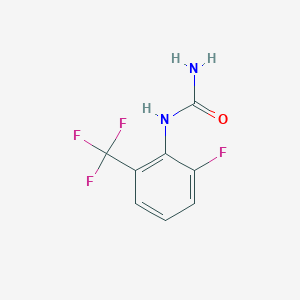
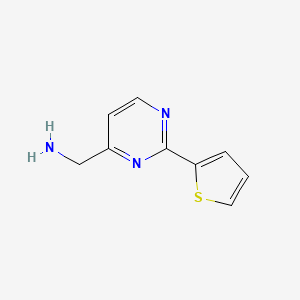

![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
